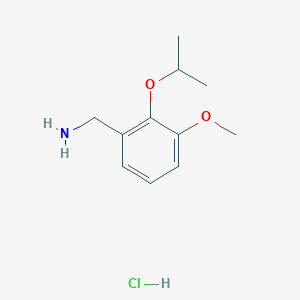
6-Chloro-2,4-dimethyl-3-nitropyridine
概要
説明
6-Chloro-2,4-dimethyl-3-nitropyridine is a nitro pyridine derivative with a chlorine atom and two methyl groups attached to the pyridine ring . It is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Synthesis Analysis
The synthesis of 6-Chloro-2,4-dimethyl-3-nitropyridine involves taking 2,6-dimethyl-4-pyrone as a raw material, firstly carrying out ammonolysis aromatization reaction on the raw material and triphenylmethylamine under the catalysis of Lewis acid to obtain a 2,6-dimethyl-1-triphenylmethyl pyrone crude product, then carrying out chlorination and deprotection in the presence of phosphorus oxychloride to obtain 4-chloro-2,6-dimethylpyridine, and then carrying out nitration on the 4-chloro-2,6-dimethylpyridine and a dehydrating agent/nitric acid to obtain the 4-chloro-2,6-dimethyl-3-nitropyridine .Molecular Structure Analysis
The molecular formula of 6-Chloro-2,4-dimethyl-3-nitropyridine is C7H7ClN2O2 . Its average mass is 186.596 Da and its mono-isotopic mass is 186.019608 Da .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis
6-Chloro-2,4-dimethyl-3-nitropyridine is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform . Its melting point is between 57-59°C .科学的研究の応用
Crystal Structure and Intermolecular Interactions
- Attractive Intermolecular Interactions : The study of crystal structures of derivatives of nitropyridine N-oxide, such as 3-chloro-2,6-dimethyl-4-nitropyridine N-oxide, reveals the presence of medium strong hydrogen bonds and intermolecular contacts like CH3⋯Cl. These intermolecular interactions significantly impact the crystal packing and stability of the compounds (Hanuza et al., 1997).
Vibrational Properties and Spectroscopic Analysis
- Vibrational Properties : The vibrational properties of compounds such as 2,6-dimethyl-4-nitropyridine N-oxide have been extensively analyzed. These studies provide insights into the molecular structures and interactions within these compounds (Yıldırım et al., 2011).
Synthesis and Reactivity
- Synthetic Applications : The nitration of dimethylpyridazine derivatives and their conversion to aminopyridazines demonstrates the chemical reactivity and synthetic potential of compounds like 6-chloro-2,4-dimethyl-3-nitropyridine (Nakagome, 1963).
- Electroorganic Synthesis : Electrochemical methods have been applied to synthesize derivatives of chloropyridine, showcasing the versatility of these compounds in synthetic organic chemistry (Raju et al., 2003).
Electronic Structure and NMR Analysis
- Electronic and NMR Studies : Investigations into the structure, vibrational, electronic, and NMR properties of chloro-nitropyridine derivatives provide deep insights into their electronic structure and molecular behavior (Velraj et al., 2015).
Safety and Hazards
将来の方向性
Nitropyridines, including 6-Chloro-2,4-dimethyl-3-nitropyridine, are important synthetic intermediates for new pesticides and medicines . They can be an excellent starting material for the preparation of pyridine derivatives . The continuous flow methodology is being used to minimize the accumulation of the highly energetic and potentially explosive nitration product to enable the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product .
作用機序
Target of Action
It’s structurally similar compound, 2,4,6-trichloro-3-nitropyridine, is known to be used in the synthesis of imigliptin, a dpp-4 inhibitor used in the treatment of type 2 diabetes . This suggests that 6-Chloro-2,4-dimethyl-3-nitropyridine may also target DPP-4 or similar enzymes.
Pharmacokinetics
It is known to be soluble in methanol , which may influence its absorption and distribution. Its pKa is predicted to be 2.60±0.10 , which could affect its ionization state and thus its absorption and distribution.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Chloro-2,4-dimethyl-3-nitropyridine. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . Its stability could also be affected by pH due to its pKa value .
特性
IUPAC Name |
6-chloro-2,4-dimethyl-3-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-3-6(8)9-5(2)7(4)10(11)12/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJLDJKORNDTNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508712 | |
| Record name | 6-Chloro-2,4-dimethyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89793-08-8 | |
| Record name | 6-Chloro-2,4-dimethyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(5-methylthiophen-2-yl)methyl]prop-2-en-1-amine](/img/structure/B3058415.png)




![3'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3058423.png)
![2-Mercapto-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3058425.png)


![Phenol, 3-[(1S)-1-(methylamino)ethyl]-](/img/structure/B3058430.png)


![2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B3058434.png)
![3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde](/img/structure/B3058436.png)